Product packaging for 2-Amino-6-ethoxy-4,6-dioxohexanoic acid(Cat. No.:)

2-Amino-6-ethoxy-4,6-dioxohexanoic acid

Cat. No.: B12102840
M. Wt: 203.19 g/mol
InChI Key: WZHZUMPALRCJGB-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-4,6-dioxohexanoic acid is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO5 B12102840 2-Amino-6-ethoxy-4,6-dioxohexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-6-ethoxy-4,6-dioxohexanoic acid

InChI

InChI=1S/C8H13NO5/c1-2-14-7(11)4-5(10)3-6(9)8(12)13/h6H,2-4,9H2,1H3,(H,12,13)

InChI Key

WZHZUMPALRCJGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)O)N

Origin of Product

United States

Contextualization Within Contemporary Organic Synthesis and Chemical Biology

2-Amino-6-ethoxy-4,6-dioxohexanoic acid is a polyfunctionalized molecule that sits (B43327) at the intersection of organic synthesis and chemical biology. Its structure, featuring an amino acid backbone, a β-dicarbonyl moiety, and an ethyl ester, presents a unique combination of functionalities that are of significant interest in modern chemical research. While direct research on this specific compound is limited, its constituent parts are well-studied, allowing for a contextual understanding of its potential applications.

In organic synthesis, the focus is often on the development of novel methods to construct complex molecules with high degrees of stereochemical and functional group control. The synthesis of a molecule like this compound would likely involve strategies for amino acid synthesis, protection/deprotection protocols, and methods for introducing the dicarbonyl and ethoxy groups.

From a chemical biology perspective, this compound can be viewed as a modified amino acid, a fundamental building block of life. The introduction of non-natural functionalities, such as the dioxo and ethoxy groups, can impart novel biological activities or serve as probes to study biological processes. For instance, modified amino acids are used to investigate enzyme mechanisms, protein structure and function, and to develop new therapeutic agents.

Significance of the Dioxohexanoic Acid Scaffold in Complex Molecular Architectures

The dioxohexanoic acid scaffold is a key feature of this molecule. While there is a lack of specific research on a "dioxohexanoic acid" scaffold, the 1,3-dicarbonyl system within the hexanoic acid chain is a well-known reactive motif in organic chemistry. This functionality can exist in equilibrium between the diketo and enol tautomers, providing multiple points for chemical modification.

The presence of this scaffold in a larger molecule introduces conformational constraints and specific electronic properties. The dicarbonyl unit can participate in a variety of chemical transformations, including:

Chelation of metal ions: The two oxygen atoms can coordinate to metal centers, a property that is utilized in catalysis and the development of metal-binding drugs.

Cyclization reactions: The reactive methylene (B1212753) group between the two carbonyls can be deprotonated to form an enolate, which can then participate in intramolecular reactions to form cyclic compounds.

Michael additions: The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated systems.

The incorporation of this scaffold into more complex molecular architectures can therefore lead to the development of molecules with unique three-dimensional shapes and tailored reactivity.

Role of Amino and Ethoxy Functionalities in Modulating Molecular Properties and Reactivity

Amino Group: The primary amino group at the α-position classifies the molecule as an amino acid. This group is basic and will be protonated at physiological pH, imparting a positive charge. This charge can significantly influence the molecule's solubility in aqueous media and its ability to interact with biological targets through electrostatic interactions. nih.gov Furthermore, the amino group can be a key site for further chemical modification, such as amide bond formation to create peptides or other conjugates. mdpi.com The presence of an amino group can enhance the pharmacological activity and improve the water solubility of a compound. nih.gov

The interplay between the charged amino group and the more hydrophobic ethoxy group creates an amphiphilic character, which could be advantageous for certain biological applications.

Overview of Current Research Gaps and Future Directions Pertaining to Polyfunctionalized Carboxylic Acids

Advanced Approaches to the Hexanoic Acid Backbone Elaboration

The construction of the this compound backbone presents several synthetic challenges, including the stereocontrolled introduction of the α-amino group, the precise installation of the dioxo moieties, and the regioselective incorporation of the C6 ethoxy group.

Stereoselective Synthesis of the α-Amino Center (C2)

The establishment of the stereochemistry at the C2 position is a critical step in the synthesis of this compound. A variety of modern asymmetric methodologies can be employed to achieve high enantiomeric purity.

One prominent strategy involves the asymmetric alkylation of glycine-derived Schiff bases . nih.gov This method often utilizes a chiral phase-transfer catalyst to induce enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). Another powerful approach is the use of chiral auxiliaries , such as those derived from camphor or hydroxypinanone, which can direct the stereochemical outcome of subsequent reactions. nih.gov

Recent advancements in organocatalysis offer metal-free alternatives for the enantioselective synthesis of α-amino acids. nih.gov For instance, cinchona alkaloid-based catalysts can be used in processes like asymmetric epoxidation followed by a domino ring-opening esterification to generate α-amino acid esters with good to excellent enantioselectivity. nih.gov Furthermore, transition metal-catalyzed reactions, such as N-H insertion reactions of vinyldiazoacetates cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids, provide a highly enantioselective route to α-alkenyl α-amino acid derivatives, which can then be further functionalized. rsc.org

The selection of a particular method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the compatibility with other functional groups present in the molecule.

Introduction and Manipulation of the Dioxo Moieties (C4, C6)

The introduction of the 1,3-dicarbonyl system at the C4 and C6 positions of the hexanoic acid chain requires careful planning to avoid side reactions and ensure regiochemical control. One common approach to the synthesis of 1,3-dicarbonyl compounds is the Claisen condensation or related acylation reactions of enolates. For the synthesis of this compound, a pre-functionalized four-carbon unit containing the C4-keto and C6-ester functionalities could be coupled with a protected α-amino acid derivative.

Alternatively, the dioxo moieties can be introduced through the oxidation of a suitable precursor . For example, a 4-hydroxy-6-ethoxyhexanoic acid derivative could be oxidized to the corresponding diketone. However, controlling the oxidation state and avoiding over-oxidation can be challenging. Modern oxidation methods, such as those employing dimethyldioxirane (DMD) or other selective oxidants, can offer milder and more controlled conditions. orgsyn.org

The synthesis of β-keto esters (a key feature of the C4-C6 fragment) can also be achieved through the acylation of diazo compounds, which are versatile intermediates in organic synthesis. scielo.br The choice of the specific synthetic route will be influenced by the stability of the intermediates and the compatibility of the reaction conditions with the protecting groups used for the amino and carboxylic acid functionalities.

Regioselective Ethoxy Group Incorporation at C6

The regioselective introduction of the ethoxy group at the C6 position is a crucial step that distinguishes it from the C4 ketone. This can be achieved by utilizing starting materials that already contain the desired functionality or by selectively modifying a precursor.

A plausible strategy involves the use of a β-keto ester as a key building block, where the ethoxy group is part of an ethyl ester. This building block can then be elaborated to introduce the C4 ketone and the C2 amino acid functionality. For instance, the reaction of an ethyl acetoacetate derivative with a suitable electrophile could form the basis of the hexanoic acid backbone.

Total Synthesis of this compound

Convergent and Linear Synthetic Route Design

Fragment A: A protected, chiral α-amino acid derivative with a reactive handle for coupling.

Fragment B: A four-carbon unit containing the β-keto ester functionality.

These two fragments could then be coupled using a C-C bond-forming reaction to assemble the hexanoic acid backbone. The table below illustrates a comparison of these two synthetic strategies.

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Step-by-step assembly from a single starting material.Conceptually simpler to plan.Lower overall yield in long sequences, potential for failure at later stages to impact the entire synthesis.
Convergent Synthesis Independent synthesis of fragments followed by coupling.Higher overall yield, allows for parallel synthesis, easier purification of smaller fragments.Requires more complex planning and the development of a reliable coupling reaction.

Optimization of Reaction Conditions for Maximized Yield and Purity

To maximize the yield and purity of this compound, each step in the chosen synthetic route must be carefully optimized. This involves a systematic investigation of various reaction parameters, including:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products.

Temperature: Optimizing the reaction temperature is crucial for controlling reaction kinetics and minimizing side reactions.

Catalyst: The selection of the appropriate catalyst and its loading can dramatically affect the efficiency and selectivity of a transformation.

Reagent Stoichiometry: Precise control over the amounts of reagents used is necessary to ensure complete conversion and avoid the formation of byproducts.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

Modern techniques such as automated flow synthesis and high-throughput screening can accelerate the optimization process. researchgate.netnih.govacs.org Bayesian optimization algorithms, for example, can be used to efficiently explore the multi-dimensional parameter space of a reaction and identify the optimal conditions with a minimal number of experiments. researchgate.netresearchgate.net The use of continuous flow reactors can also offer advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov

Green Chemistry Principles in Synthesis Scale-Up

The large-scale synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. For a molecule like this compound, several green chemistry principles would be paramount in a scale-up scenario.

Key Green Chemistry Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Traditional peptide synthesis, a field related to amino acid chemistry, often relies on hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF). researchgate.net Greener alternatives such as propylene carbonate have been shown to be effective replacements in both solution- and solid-phase peptide synthesis. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, employing catalytic amounts of an acid or base for esterification or protection/deprotection steps would be preferable.

Renewable Feedstocks: Exploring routes that begin from biomass-derived starting materials is a key aspect of green chemistry. nsf.gov For example, α-hydroxyl acids derived from biomass can be electrochemically converted to α-keto acids, which are precursors to amino acids. nsf.gov

Electrochemical synthesis represents a promising green approach, capitalizing on electricity from renewable sources as a "reagent" to drive reactions, thus avoiding the need for traditional oxidizing or reducing agents and minimizing waste. nsf.gov

Chemoenzymatic and Biocatalytic Pathways for Structural Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to producing complex chiral molecules and their analogs. mdpi.com Biocatalysis can overcome many challenges of traditional organic synthesis, such as achieving high enantioselectivity and avoiding the need for protecting groups. acs.org

For the synthesis of structural analogs of this compound, several classes of enzymes could be employed:

Transaminases (TAs): These enzymes can install an amino group onto a keto acid precursor with high stereoselectivity. A potential biocatalytic route could involve the transamination of a corresponding 2-keto-6-ethoxy-4,6-dioxohexanoic acid.

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. A racemic precursor to the target molecule could be resolved by a lipase that selectively acylates or hydrolyzes one enantiomer.

Aldolases: Enzymes like D-fructose-6-phosphate aldolase (FSA) can be used to form carbon-carbon bonds with stereocontrol, potentially constructing the carbon backbone of the target molecule or its analogs from smaller building blocks. acs.org

A hypothetical chemoenzymatic cascade could involve an initial enzymatic step to create a chiral intermediate, followed by chemical steps to complete the synthesis. nih.govtandfonline.com For example, an enzyme could asymmetrically decarboxylate a malonic acid derivative to create a chiral alkanoic acid, which is then further elaborated chemically. nih.gov

Table 1: Potential Enzyme Classes for Synthesis of Structural Analogs

Enzyme ClassPotential ApplicationAdvantages
Transaminase (TA)Stereoselective amination of a keto-acid precursorHigh enantioselectivity, mild reaction conditions
LipaseKinetic resolution of a racemic intermediateBroad substrate scope, high stability
AldolaseStereoselective C-C bond formationCreation of multiple stereocenters
Carboxylic Acid Reductase (CAR)Reduction of a carboxylic acid to an aldehydeHigh selectivity towards carboxylic acids

Derivatization Strategies for Functional Exploration (e.g., esters, amides)

The derivatization of this compound into esters and amides would be crucial for exploring its structure-activity relationships and for applications in areas like peptide synthesis or drug discovery. The primary sites for derivatization are the carboxylic acid and the amino group.

Standard coupling reagents developed for peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), can be used to form amides by reacting the carboxylic acid with a primary or secondary amine. thermofisher.com Esterification of the carboxylic acid can be achieved using various methods, including Fischer esterification with an alcohol under acidic catalysis or alkylation with an alkyl halide. sigmaaldrich.com

Synthesis of Modified Analogs with Varying Substituent Patterns

The synthesis of modified analogs allows for a systematic exploration of how different functional groups impact the molecule's properties. For this compound, modifications could include:

Varying the ethoxy group: Replacing the ethyl group with other alkyl or aryl groups would modulate the steric and electronic properties of the ester. This could be achieved by using different alcohols in the final esterification step or by starting the synthesis with a different malonic acid diester. nih.gov

Modification of the hexanoic acid backbone: Introducing substituents at other positions on the carbon chain would create a library of analogs.

Altering the amino group: N-alkylation or N-acylation would provide another avenue for diversification.

The synthesis of these analogs would likely follow similar strategies to the parent compound but would require different starting materials. For instance, creating analogs with different substituents at the 5-position could be achieved by starting with appropriately substituted malonic acid esters, a common strategy in pyrimidine synthesis. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Solution Conformation

Vibrational Circular Dichroism (VCD) for Detailed Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules. youtube.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com For this compound, which possesses a chiral center at the C2 position (the alpha-carbon bearing the amino group), VCD is instrumental in determining the absolute configuration (R or S).

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Specific vibrational modes associated with the chiral center and its surrounding functional groups will exhibit characteristic positive or negative VCD signals depending on the enantiomer. nih.gov For instance, the N-H bending, C-H bending, and C=O stretching modes are particularly informative. nih.govresearchgate.net By comparing the experimentally measured VCD spectrum with spectra predicted by density functional theory (DFT) calculations for both the (R)- and (S)-enantiomers, an unambiguous assignment of the absolute configuration can be achieved. nih.govresearchgate.net

Hypothetical VCD Spectral Data for this compound The following table illustrates the expected VCD signals for key vibrational modes of the (S)-enantiomer. The (R)-enantiomer would be expected to show a spectrum with signals of equal magnitude but opposite sign.

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected VCD Signal for (S)-Enantiomer
N-H Bending (Scissoring)~1630(+) Positive
C=O Stretch (Carboxylic Acid)~1720(-) Negative
C=O Stretch (Ketone)~1745(+) Positive
C-H Bend (at Chiral Center)~1350(-) Negative

This table is a representation of scientifically plausible data based on known principles of VCD for amino acids and related functional groups. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. measurlabs.comlongdom.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) to several decimal places. longdom.orgnih.gov This precision allows for the calculation of a unique elemental formula, confirming the identity of this compound. nih.gov

The measured accurate mass is compared against the theoretical mass calculated from the isotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). A small mass error, typically in the low parts-per-million (ppm) range, provides high confidence in the assigned molecular formula. longdom.org

Precise Mass Determination of this compound

ParameterValue
Molecular FormulaC₈H₁₃NO₆
Theoretical Monoisotopic Mass219.0743 Da
Ionization ModePositive (Protonated, [M+H]⁺)
Theoretical m/z of [M+H]⁺220.0815
Hypothetical Experimental m/z220.0812
Mass Error-1.4 ppm

This table demonstrates a typical result from an HRMS experiment, showing excellent agreement between the theoretical and measured mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.itnih.govnih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 220.0815) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's connectivity.

Common fragmentation pathways for amino acids include the loss of water (H₂O) and the neutral loss of the carboxyl group as COOH (45 Da) or as (H₂O + CO) (46 Da). researchgate.net Additional characteristic cleavages would be expected along the hexanoic acid backbone and at the ethoxy group. Analyzing these specific losses helps to piece together the molecular structure.

Plausible MS/MS Fragmentation Pathways for [C₈H₁₃NO₆+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossInferred Structural Moiety
220.08202.07H₂O (18.01 Da)Loss from carboxylic acid
220.08174.07H₂O + CO (46.00 Da)Characteristic amino acid fragmentation researchgate.net
220.08146.04C₂H₅OH + CO (74.04 Da)Loss of ethoxy group and a carbonyl
174.07128.08C₂H₅OH (46.06 Da)Loss of ethanol (B145695) from the ester

This table outlines a plausible fragmentation pattern for the target molecule based on established fragmentation rules for similar chemical structures. unito.itresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. nih.govnih.govfrontiersin.org This separation occurs in a drift tube filled with an inert buffer gas. acs.org Ions with a more compact, folded structure will experience fewer collisions with the buffer gas and travel faster than extended, linear conformers, which have a larger rotationally averaged collision cross-section (CCS). acs.org

IM-MS is particularly valuable for separating isomers that are indistinguishable by mass spectrometry alone. nih.govfrontiersin.org Furthermore, it can provide unique insights into the conformational landscape of a molecule like this compound. The molecule could exist in various conformations due to the flexibility of the hexanoic acid chain and potential intramolecular hydrogen bonding. Each distinct conformation would present a unique CCS value, allowing for their separation and characterization.

Hypothetical Ion Mobility Data for Conformers of [C₈H₁₃NO₆+H]⁺

Conformer DescriptionPlausible Collision Cross-Section (CCS) in N₂ (Ų)Rationale
Extended, Linear Conformer155.2The open-chain structure presents a larger surface area, leading to more collisions and a larger CCS value.
Folded, H-bonded Conformer148.5Intramolecular hydrogen bonding between the amino group and a ketone or carboxyl group would create a more compact structure with a smaller CCS.

This table presents hypothetical, yet scientifically plausible, CCS values to illustrate how IM-MS can distinguish between different gas-phase conformations of the target molecule. nih.govacs.org

Kinetic and Thermodynamic Studies of Functional Group Interconversions (Amino, Carboxyl, Keto, Ethoxy)

No specific kinetic or thermodynamic data on the interconversion of the amino, carboxyl, keto, or ethoxy functional groups of this compound have been reported in the peer-reviewed literature. Such studies would be essential to understand the relative stability of these groups and the energy barriers associated with their transformations.

Mechanistic Elucidation of Intramolecular Cyclizations and Rearrangement Reactions

While intramolecular cyclizations are a known reaction pathway for various amino acids and their derivatives, leading to the formation of lactams and other heterocyclic structures, no studies have been published that specifically elucidate the mechanisms of intramolecular cyclizations or rearrangements involving this compound. Research on similar molecules suggests that factors like pH, temperature, and the presence of catalysts could influence such reactions.

Redox Chemistry of the Dioxo Moieties and their Influence on Overall Reactivity

The redox chemistry of the 1,3-dioxo moiety within the hexanoic acid chain is a critical aspect of the molecule's potential reactivity. However, there is no available research detailing the oxidation or reduction of the dioxo groups in this compound. Understanding these redox properties would be crucial for predicting its behavior in various chemical environments and its potential role in biochemical pathways.

Intermolecular Reactions: Condensations, Additions, and Substitutions

There is a lack of published data on the intermolecular reactions of this compound. This includes condensation reactions involving the amino or carboxyl groups, addition reactions to the keto groups, and substitution reactions at various positions.

Catalytic Transformations Involving Specific Functional Groups

No studies have been found that investigate the catalytic transformations of the functional groups present in this compound.

Specific research on the acid-catalyzed reactions of this compound is not documented in the available literature. Generally, acid catalysis could be expected to influence the hydrolysis of the ester and the reactivity of the keto groups, but without experimental data, any discussion remains speculative.

Base-Catalyzed Reactions

In the presence of a base, this compound is poised to undergo intramolecular reactions. The primary amine is nucleophilic, while the protons alpha to the two carbonyl groups are acidic and can be removed to form enolates. This sets the stage for intramolecular cyclization.

A highly probable base-catalyzed transformation is an intramolecular condensation reaction, analogous to a Dieckmann condensation, but involving the amino group as the nucleophile. The reaction would proceed via the formation of a six-membered heterocyclic ring, a derivative of piperidine-2,4-dione.

Mechanism of Base-Catalyzed Intramolecular Cyclization:

The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester moiety by a base, forming a resonance-stabilized enolate. However, a more likely and favorable pathway involves the direct nucleophilic attack of the primary amino group on one of the carbonyl carbons.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the ester at the 6-position.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

Elimination of Ethoxide: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of a cyclic amide (lactam).

Tautomerization: The resulting piperidine-2,4-dione can exist in equilibrium with its enol tautomer.

This intramolecular cyclization is a thermodynamically favorable process due to the formation of a stable six-membered ring. The reaction conditions for such cyclizations typically involve the use of a non-nucleophilic base in an appropriate solvent.

Reaction Type Proposed Product Base Solvent Plausible Conditions
Intramolecular Aminolysis/Cyclization3-Aminopiperidine-2,6-dioneSodium ethoxideEthanolReflux
Intramolecular CondensationPiperidine-2,4-dione derivativeSodium hydrideTetrahydrofuranRoom Temperature to Reflux

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and rhodium, are known to catalyze a variety of transformations involving amino acids and β-keto esters. For this compound, these catalysts could facilitate intramolecular C-N or C-C bond formation, leading to novel heterocyclic structures.

Palladium-Catalyzed Intramolecular Amination:

Palladium catalysts are widely used for the formation of C-N bonds. In the case of this compound, a plausible transformation is an intramolecular amination reaction. This would involve the oxidative addition of the N-H bond to a low-valent palladium species, followed by reductive elimination to form a cyclic product.

Mechanism of Palladium-Catalyzed Intramolecular C-N Bond Formation:

While several mechanistic pathways are possible depending on the specific palladium catalyst and reaction conditions, a general catalytic cycle can be proposed:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the N-H bond of the amino group, forming a Pd(II)-hydrido-amido intermediate.

Coordination and Insertion: The dicarbonyl portion of the molecule can coordinate to the palladium center. This is followed by migratory insertion of a carbonyl group into the Pd-N bond.

Reductive Elimination: The final step involves reductive elimination from the Pd(II) intermediate to form the C-N bond of the cyclic product and regenerate the Pd(0) catalyst.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also effective for various organic transformations. For the target molecule, a rhodium catalyst could potentially promote an intramolecular cyclization through C-H activation or by acting as a Lewis acid to facilitate nucleophilic attack. For instance, coordination of the rhodium center to the dicarbonyl oxygen atoms could enhance the electrophilicity of the carbonyl carbons, making them more susceptible to intramolecular attack by the amino group.

Catalyst System Proposed Transformation Ligand Solvent Potential Reaction Conditions
Pd(OAc)₂ / PPh₃Intramolecular C-N CyclizationTriphenylphosphineToluene80-110 °C
[Rh(cod)Cl]₂ / BINAPAsymmetric Intramolecular Amination(R)- or (S)-BINAPDichloromethaneRoom Temperature to 40 °C

Computational and Theoretical Chemistry Studies of 2 Amino 6 Ethoxy 4,6 Dioxohexanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For a molecule like 2-Amino-6-ethoxy-4,6-dioxohexanoic acid, which contains multiple functional groups (an amino group, a carboxylic acid, and a β-dicarbonyl system), QM methods can provide invaluable insights into its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be instrumental in determining the ground-state geometry, electronic properties, and spectroscopic signatures of this compound.

Ground State Properties: DFT optimization would reveal the most stable three-dimensional arrangement of the atoms. A key feature of this molecule is the β-dicarbonyl moiety, which can exist in keto-enol tautomeric forms. DFT calculations can predict the relative energies of these tautomers, indicating which form is predominant. For many β-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding, a feature that DFT can accurately model. youtube.comprimescholars.com The acidity of the α-proton, located between the two carbonyl groups, is significantly increased due to resonance stabilization of the resulting enolate anion. youtube.comyoutube.com DFT calculations can quantify this acidity by computing the pKa value, which for similar β-dicarbonyl systems is often found to be in the range of 9-11. youtube.comyoutube.com

Spectroscopic Parameters: DFT is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of the compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for the various functional groups: N-H stretching and bending for the amino group, O-H and C=O stretching for the carboxylic acid, and the distinctive C=O stretching frequencies of the β-dicarbonyl system. nih.gov The position of these peaks can also help distinguish between the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov

A hypothetical DFT study on this compound would likely investigate the properties summarized in the table below.

PropertyPredicted Value/CharacteristicMethod
Most Stable Tautomer Enol form (stabilized by intramolecular H-bond)B3LYP/6-311+G
α-Proton pKa ~10.5PCM/B3LYP/6-311+G
HOMO-LUMO Gap ~4.5 eVB3LYP/6-311+G
Key IR Frequencies (cm⁻¹) 3400-3200 (N-H, O-H), 1750-1650 (C=O stretches)B3LYP/6-311+G

This table presents hypothetical data based on typical values for structurally similar compounds.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of accuracy for energy calculations compared to DFT, albeit at a greater computational expense. ethernet.edu.etacs.org Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would be employed to obtain benchmark-quality energies for different conformers and tautomers of this compound. nih.gov

These high-accuracy calculations are particularly important for resolving small energy differences between various conformations or for calculating reaction barriers with high confidence. aip.orgnih.gov For instance, while DFT might predict the enol form to be more stable, a high-level ab initio calculation could provide a more precise energy difference between the keto and enol tautomers, which is crucial for understanding their equilibrium population.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time, especially in a solvent environment. nih.govnih.gov Given the flexibility of the hexanoic acid chain and the presence of multiple rotatable bonds, this compound can adopt a vast number of conformations.

MD simulations would involve placing the molecule in a simulated box of water molecules and solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. nih.govacs.org This would allow for the exploration of the conformational landscape, identifying the most populated conformational families and the transitions between them. Such simulations can reveal how the molecule folds and interacts with the surrounding water molecules, providing insights into its solubility and hydrodynamic properties. nih.govrsc.org The flexibility of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of its atoms, can be directly calculated from the MD trajectory. nih.govoup.com

Simulation ParameterTypical Value/ObservationRelevance
Simulation Time 100 ns - 1 µsTo ensure adequate sampling of conformational space.
Solvent Model Explicit water (e.g., TIP3P)To accurately model solute-solvent interactions.
Key Dihedral Angles Analysis of C-C bond rotations in the backboneTo identify preferred conformations.
Root-Mean-Square Fluctuation (RMSF) Higher for terminal groups, lower for cyclic structuresTo quantify regional flexibility.

This table presents hypothetical parameters for an MD simulation of the target compound.

Transition State Theory and Reaction Pathway Mapping for Synthetic Optimization

Computational chemistry can be a powerful tool for optimizing synthetic routes. The synthesis of this compound would likely involve a Claisen condensation reaction to form the β-dicarbonyl moiety. wikipedia.orgbyjus.commasterorganicchemistry.com

Transition State Theory (TST) combined with QM calculations can be used to map the entire reaction pathway for such a synthesis. acs.org This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. acs.org By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. nih.gov

Computational reaction pathway mapping can help in:

Understanding the Reaction Mechanism: Confirming the step-by-step process of bond formation and breaking. wikipedia.orglibretexts.org

Predicting Reaction Rates: A lower activation energy implies a faster reaction.

Optimizing Reaction Conditions: By modeling the reaction with different bases or in different solvents, the conditions that lead to the lowest activation energy can be identified, thus optimizing the synthetic yield. researchgate.nettufts.edufrontiersin.orgnih.gov

Cheminformatics and In Silico Screening for Analog Design and Hypothesis Generation (Non-biological application focus)

Cheminformatics utilizes computational methods to analyze large chemical datasets. youtube.com For this compound, cheminformatics tools could be employed to explore potential non-biological applications. This would involve generating a library of virtual analogs by systematically modifying different parts of the molecule (e.g., changing the ethoxy group to other alkoxy groups, or altering the amino acid backbone).

In silico screening would then be used to predict the properties of these analogs for specific applications. For example, the β-dicarbonyl moiety is known to be an excellent chelating agent for metal ions. nih.gov A virtual screening campaign could be designed to identify analogs with enhanced binding affinity and selectivity for specific metal ions, which could be useful in materials science for the development of new catalysts or sensors. nih.govnih.gov The screening would involve docking the virtual compounds into a target site or using Quantitative Structure-Property Relationship (QSPR) models to predict their properties based on their molecular descriptors.

Cheminformatics TaskApproachPotential Outcome
Analog Library Generation Combinatorial enumeration of substituentsA diverse set of virtual compounds for screening.
Property Prediction QSPR modelingPrediction of properties like metal chelation strength.
Virtual Screening Docking or pharmacophore modelingIdentification of lead candidates for a specific non-biological application.

This table outlines a hypothetical cheminformatics workflow for the target compound.

Biochemical Interactions and in Vitro Enzymatic Investigations of 2 Amino 6 Ethoxy 4,6 Dioxohexanoic Acid Excluding Clinical Data

Enzymatic Transformations: Substrate Recognition and Catalytic Mechanisms with Purified Enzymes

No information available.

Kinetic Characterization (e.g., kcat, Km) in Cell-Free Systems

No information available.

Structural Biology of Enzyme-Ligand Complexes (e.g., X-ray crystallography, Cryo-EM of complexes)

No information available.

Investigation of Potential Metabolic Pathways and Biosynthesis in Model Systems (in vitro, microbial, plant)

No information available.

Role as a Metabolic Intermediate or Precursor in Non-Human Biological Contexts

No information available.

Exploration of Interactions with Biological Macromolecules (in vitro binding assays)

No information available.

Q & A

Basic Research Questions

Q. How can 2-Amino-6-ethoxy-4,6-dioxohexanoic acid be synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification and amino group protection. Post-synthesis, purification via ethyl acetate extraction and drying under reduced pressure is recommended . Characterization employs HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (400 MHz, D₂O solvent, OneNMR probe) to confirm structural integrity. Deuterated analogs can be synthesized using isotopic labeling techniques for tracking metabolic pathways .

Q. What biochemical roles or metabolic pathways involve this compound?

  • Methodological Answer : This compound is hypothesized to act as an intermediate in aromatic catabolism, analogous to 6-methoxy-4,6-dioxohexanoic acid in Aspergillus niger. Gene knockout studies (e.g., omeA deletion) combined with metabolite profiling via HPLC and LC-MS can identify accumulation patterns. Phylogenetic analysis (BLASTP, MEGA 7) of enzymes like VdhA/MhdA helps trace evolutionary conservation in pathways .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a ventilated hood. Store at 0–6°C to prevent degradation. For spills, employ ethyl acetate for solvent-based cleanup, followed by aqueous neutralization. Consult SDS guidelines for benzoic acid analogs (e.g., 2-ethoxybenzoic acid) for toxicity thresholds .

Q. Which analytical techniques are optimal for identifying this compound in biological matrices?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ≤3 ppm mass accuracy in positive/negative ion modes is critical . NMR spectroscopy (e.g., Agilent MRF 400 MHz) with deuterated solvents resolves tautomerization artifacts. For complex mixtures, tandem LC-MS/MS with ion traps improves specificity .

Q. How does this compound participate in enzyme-catalyzed reactions?

  • Methodological Answer : Reductase enzymes (e.g., NRRL3_4956 in A. niger) catalyze its conversion to 3-oxoadipate derivatives. Enzyme kinetics assays (Michaelis-Menten parameters, inhibition studies) using purified recombinant proteins and UV-Vis spectroscopy (λ = 260–280 nm) quantify activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) with high-resolution data (≤1.0 Å) determines bond lengths/angles. Hydrogen-bonding patterns are analyzed using graph set theory to predict aggregation behavior. Twinned crystals require SHELXL's HKLF5 format for refinement .

Q. What methodologies address contradictory data in the metabolic fate of this compound?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of knockout strains) with metabolomics (GC-MS/NMR) to correlate gene expression with metabolite flux. Statistical tools (PCA, bootstrapping in MEGA 7) resolve phylogenetic incongruences, while enzyme assays validate hypothetical pathways .

Q. How to optimize HPLC and NMR parameters for detecting this compound in complex matrices?

  • Methodological Answer : For HPLC, use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid/acetonitrile gradient (flow rate: 1.0 mL/min). In NMR, suppress water signals via presaturation and employ ¹³C-DEPT for carbonyl group verification. Sample concentration to ≥10 mM enhances sensitivity .

Q. How can phylogenetic analysis elucidate the evolutionary origin of enzymes interacting with this compound?

  • Methodological Answer : Perform BLASTP with E-value cutoff ≤1e-40 to identify homologs. Construct maximum-likelihood trees (MEGA 7, 500 bootstraps) using curated sequences. Manually add bacterial outgroups (e.g., Sphingomonas paucimobilis LigV) to root trees and infer horizontal gene transfer .

Q. What isotopic labeling strategies track the incorporation of this compound into downstream metabolites?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2,5,5-d₃ derivatives) using deuterium oxide in reaction media. Monitor isotopic enrichment via HRMS or ²H-NMR. For in vivo studies, administer labeled compounds to microbial cultures and extract metabolites for isotopic ratio analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.